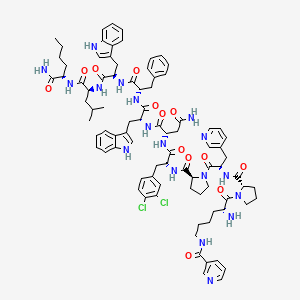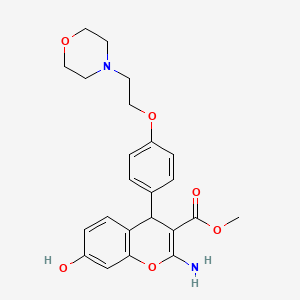
Estrogen receptor |A antagonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The estrogen receptor is a group of proteins found inside cells that are activated by the hormone estrogen (17β-estradiol). There are two main types of estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors are involved in various physiological processes, including reproductive functions, bone health, cardiovascular health, and brain functions .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of estrogen receptors typically involves recombinant DNA technology. The genes encoding estrogen receptor alpha and estrogen receptor beta are cloned into expression vectors, which are then introduced into host cells (such as bacteria, yeast, or mammalian cells) to produce the receptors. The receptors are then purified using techniques such as affinity chromatography .
Industrial Production Methods
In an industrial setting, the production of estrogen receptors involves large-scale fermentation processes using genetically engineered microorganisms. The receptors are harvested from the culture medium and purified through a series of chromatographic steps to achieve the desired purity and activity .
化学反应分析
Types of Reactions
Estrogen receptors undergo various types of chemical reactions, including ligand binding, phosphorylation, and dimerization. These reactions are crucial for the receptor’s activation and function .
Common Reagents and Conditions
Ligand Binding: Estrogen receptors bind to estrogenic compounds such as 17β-estradiol.
Phosphorylation: Estrogen receptors can be phosphorylated by kinases, which modulate their activity and stability.
Major Products Formed
The major products formed from these reactions include the estrogen receptor-ligand complex, phosphorylated estrogen receptors, and estrogen receptor dimers bound to DNA .
科学研究应用
Estrogen receptors have a wide range of scientific research applications:
作用机制
The mechanism of action of estrogen receptors involves both genomic and non-genomic pathways:
Genomic Pathway: Estrogen binds to the estrogen receptor in the nucleus, causing the receptor to dimerize and bind to estrogen response elements (EREs) in the DNA.
Non-Genomic Pathway: Estrogen receptors located on the cell membrane can activate signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.
相似化合物的比较
Estrogen receptors are similar to other steroid hormone receptors, such as androgen receptors and progesterone receptors. they have unique ligand-binding domains and specific DNA-binding sequences (EREs) that distinguish them from other receptors .
Similar Compounds
Androgen Receptors: Bind to androgens such as testosterone and regulate male reproductive functions.
Progesterone Receptors: Bind to progesterone and are involved in female reproductive processes such as pregnancy and menstrual cycle regulation.
Estrogen receptors are unique in their ability to mediate the effects of estrogens on a wide range of tissues and physiological processes, making them critical targets for therapeutic interventions .
属性
分子式 |
C23H26N2O6 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
methyl 2-amino-7-hydroxy-4-[4-(2-morpholin-4-ylethoxy)phenyl]-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-28-23(27)21-20(18-7-4-16(26)14-19(18)31-22(21)24)15-2-5-17(6-3-15)30-13-10-25-8-11-29-12-9-25/h2-7,14,20,26H,8-13,24H2,1H3 |
InChI 键 |
LGKRRXWJWOLXAM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OCCN4CCOCC4)C=CC(=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


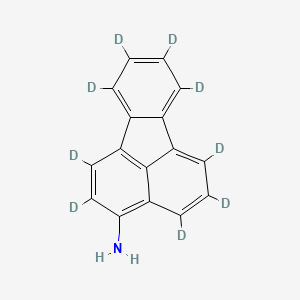
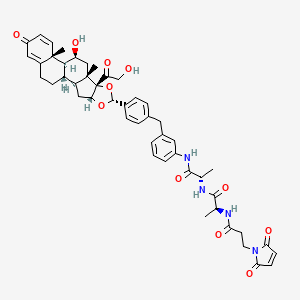
![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)
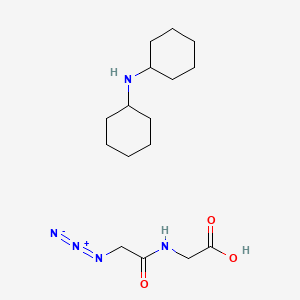
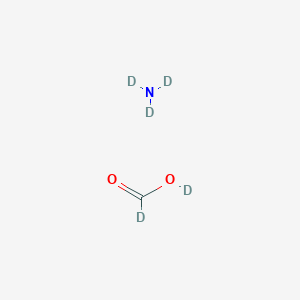
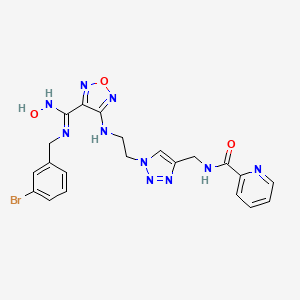
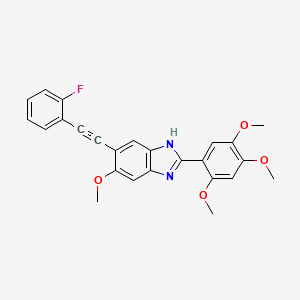
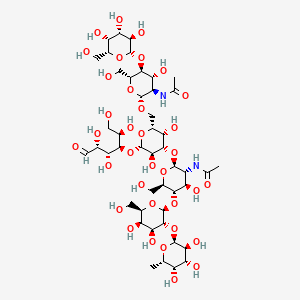
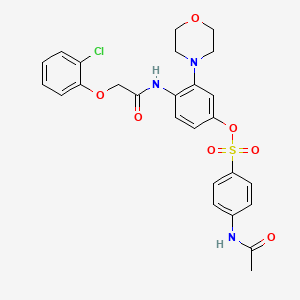
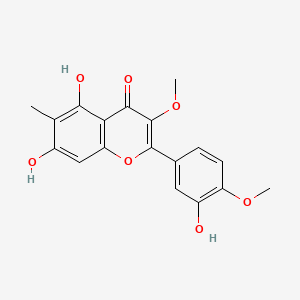
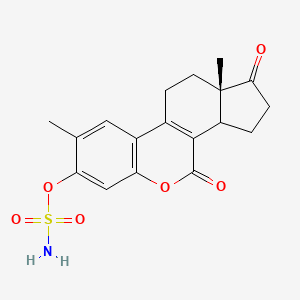
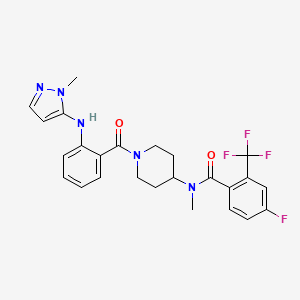
![(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12390247.png)
